Cas no 85727-04-4 (1,3-dioxan-5-yl 3-pyridyl ketone)

1,3-Dioxan-5-yl 3-pyridyl ketone is a specialized heterocyclic compound featuring a 1,3-dioxane ring fused with a pyridyl ketone moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The ketone group offers a reactive site for further derivatization, while the dioxane ring enhances stability and solubility in various solvents. Its dual functionality allows for selective modifications, enabling applications in ligand design, catalysis, and intermediate synthesis. The compound’s well-defined stereochemistry and compatibility with diverse reaction conditions further enhance its utility in complex molecular frameworks.
1,3-dioxan-5-yl 3-pyridyl ketone structure
85727-04-4 structure
Product name:1,3-dioxan-5-yl 3-pyridyl ketone
CAS No:85727-04-4
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD30603929
CID:990976
PubChem ID:11970996

1,3-dioxan-5-yl 3-pyridyl ketone Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxan-5-yl 3-pyridyl ketone
    • 1,3-dioxan-5-yl(pyridin-3-yl)methanone
    • 1,3-dioxan-5-yl pyridin-3-yl ketone
    • 5-(3-pyridylcarbonyl)-m-dioxane
    • 5-(pyridin-3-ylcarbonyl)-m-dioxane
    • EINECS 288-445-9
    • Methanone,1,3-dioxan-5-yl-3-pyridinyl
    • 3-(1,3-DIOXANE-5-CARBONYL)PYRIDINE
    • 85727-04-4
    • K3759D9XE5
    • NS00065939
    • W16810
    • AS-61033
    • AKOS030616975
    • (1,3-dioxan-5-yl)(pyridin-3-yl)methanone
    • DTXSID40235036
    • 1,3-Dioxan-5-yl-3-pyridinylmethanone
    • AXYFGZWOQMDXSW-UHFFFAOYSA-N
    • CS-0059713
    • Methanone, 1,3-dioxan-5-yl-3-pyridinyl-
    • SCHEMBL9768803
    • MDL: MFCD30603929
    • Inchi: InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2
    • InChI Key: AXYFGZWOQMDXSW-UHFFFAOYSA-N
    • SMILES: C(=O)(C=1C=NC=CC1)C2COCOC2

Computed Properties

  • Exact Mass: 193.07400
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.4Ų
  • XLogP3: 0

Experimental Properties

  • PSA: 48.42000
  • LogP: 0.88480

1,3-dioxan-5-yl 3-pyridyl ketone Security Information

1,3-dioxan-5-yl 3-pyridyl ketone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-dioxan-5-yl 3-pyridyl ketone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR008HJ8-1g
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
1g
$205.00 2023-12-13
1PlusChem
1P008HAW-10mg
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4
10mg
$236.00 2025-02-24
eNovation Chemicals LLC
D770211-1g
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
1g
$325 2025-02-24
Aaron
AR008HJ8-100mg
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
100mg
$61.00 2023-12-13
A2B Chem LLC
AD94872-100mg
(1,3-Dioxan-5-yl)(pyridin-3-yl)methanone
85727-04-4 95%
100mg
$65.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130353-100mg
1,3-Dioxan-5-yl(pyridin-3-yl)methanone
85727-04-4 97%
100mg
¥1022.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130353-250mg
1,3-Dioxan-5-yl(pyridin-3-yl)methanone
85727-04-4 97%
250mg
¥2125.00 2024-07-28
eNovation Chemicals LLC
D770211-250mg
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
250mg
$175 2025-02-25
eNovation Chemicals LLC
D770211-100mg
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
100mg
$135 2025-02-25
eNovation Chemicals LLC
D770211-1g
1,3-Dioxan-5-yl 3-pyridyl ketone
85727-04-4 95%
1g
$235 2024-06-07

Additional information on 1,3-dioxan-5-yl 3-pyridyl ketone

Professional Introduction to 1,3-dioxan-5-yl 3-pyridyl ketone (CAS No. 85727-04-4)

1,3-dioxan-5-yl 3-pyridyl ketone, identified by the Chemical Abstracts Service Number (CAS No.) 85727-04-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of β-keto esters, characterized by its structural framework comprising a dioxane ring fused with a pyridine moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The dioxan-5-yl substituent in the molecular structure contributes to the compound's solubility and stability, which are critical factors in pharmaceutical applications. The presence of the pyridyl group enhances its reactivity, enabling diverse chemical transformations that are essential for drug synthesis. These attributes have positioned 1,3-dioxan-5-yl 3-pyridyl ketone as a key building block in medicinal chemistry, particularly in the construction of complex molecular architectures.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their broad spectrum of biological activities. Among these, 1,3-dioxan-5-yl 3-pyridyl ketone has been investigated for its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. Its structural motif is reminiscent of several bioactive natural products and synthetic drugs, suggesting its utility in designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of 1,3-dioxan-5-yl 3-pyridyl ketone is its role as a precursor in the synthesis of more complex derivatives. Researchers have leveraged its reactivity to develop novel analogs with improved efficacy and reduced toxicity. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal targets in managing inflammation and oxidative stress.

The integration of computational chemistry and high-throughput screening has further accelerated the discovery process involving 1,3-dioxan-5-yl 3-pyridyl ketone. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of next-generation therapeutics. These computational approaches have been complemented by experimental validations, confirming the structural optimization strategies derived from theoretical predictions.

Moreover, advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for 1,3-dioxan-5-yl 3-pyridyl ketone. Catalytic methods employing transition metals have been particularly effective in facilitating its synthesis under mild conditions, minimizing waste generation and improving atom economy. Such environmentally conscious methodologies align with global efforts to promote sustainable pharmaceutical manufacturing.

The versatility of 1,3-dioxan-5-yl 3-pyridyl ketone extends beyond its role as an intermediate; it also serves as a scaffold for exploring structure-activity relationships (SAR). By modifying various functional groups within its framework, chemists can fine-tune its biological profile to meet specific therapeutic demands. This flexibility has made it a preferred choice for medicinal chemists seeking to develop innovative drug candidates.

In conclusion, 1,3-dioxan-5-yl 3-pyridyl ketone (CAS No. 85727-04-4) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules. As ongoing studies continue to uncover new applications for this compound, its importance in advancing drug discovery is poised to grow even further.

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